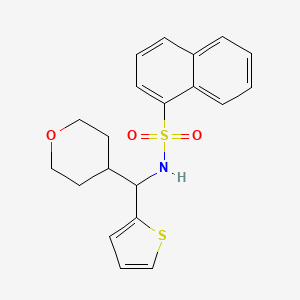

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide

Description

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a sulfonamide group, a tetrahydro-2H-pyran-4-yl moiety, and a thiophen-2-yl group. Its structural complexity arises from the integration of heterocyclic (tetrahydropyran and thiophene) and aromatic (naphthalene) systems, which may confer unique physicochemical and biological properties.

The compound’s stereochemical configuration and electronic properties likely influence its reactivity and intermolecular interactions. Computational methods, such as density-functional theory (DFT) with gradient corrections for exchange-correlation, have been pivotal in predicting thermochemical and electronic behaviors of analogous systems . Crystallographic tools like SHELX and ORTEP-3 have historically supported structural validation of similar molecules, enabling precise determination of bond lengths, angles, and conformational preferences .

Properties

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c22-26(23,19-9-3-6-15-5-1-2-7-17(15)19)21-20(18-8-4-14-25-18)16-10-12-24-13-11-16/h1-9,14,16,20-21H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJBFYRPCSMGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyran ring, which can be achieved through the hydrogenation of dihydropyran using a catalyst like Raney nickel . The thiophene moiety can be introduced via a coupling reaction with a suitable thiophene derivative. The final step involves the sulfonation of the naphthalene ring followed by the coupling of the sulfonamide group to the tetrahydropyran-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide consists of a naphthalene sulfonamide core substituted with a tetrahydro-pyran and thiophene moiety. The molecular formula is C₁₅H₁₅N₁O₂S, with a molecular weight of approximately 273.35 g/mol. The sulfonamide group is known for its pharmacological significance, often enhancing the compound's solubility and bioavailability.

Medicinal Chemistry

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Research indicates that sulfonamides can exhibit significant anticancer properties. Compounds with similar structural motifs have shown efficacy against various cancer cell lines, suggesting that N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide may also possess similar properties. The presence of the naphthalene and thiophene rings may enhance its interaction with biological targets involved in cancer progression .

Antimicrobial Properties

Sulfonamides are traditionally known for their antibacterial properties. Naphthalene derivatives have also been noted for their antimicrobial activities. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, making this compound a candidate for further exploration as an antimicrobial agent .

Enzyme Inhibition

The compound's structure suggests potential interactions with specific enzymes. For instance, sulfonamides are known to act as inhibitors for carbonic anhydrase and other enzymes involved in metabolic pathways. Investigations into the enzyme inhibition profile of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide could reveal its utility in treating conditions like glaucoma or certain types of metabolic disorders .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various sulfonamide derivatives, focusing on their structure–activity relationships (SAR). N-(thiophen-2-ylmethyl) derivatives exhibited promising results against human cancer cell lines, indicating that modifications to the naphthalene core could enhance activity . The presence of the tetrahydro-pyran moiety was hypothesized to improve solubility and cellular uptake.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of sulfonamide compounds were screened against Gram-positive and Gram-negative bacteria. Results demonstrated that compounds similar to N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide showed significant inhibition zones, suggesting strong antibacterial properties . This reinforces the need for further studies to optimize its structure for enhanced antimicrobial efficacy.

Mechanism of Action

The mechanism of action of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the thiophene and naphthalene rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Target vs. Compound A: Both share the naphthalene-sulfonamide backbone, but Compound A incorporates halogenated (Br, Cl) and carboxamide groups, which may enhance electrophilic reactivity. The dimethylamino group in Compound A could increase solubility in polar solvents .

- Target vs. Compound B: Compound B lacks heterocyclic moieties but includes a 4-methoxyphenyl group, which may enhance π-π stacking interactions.

- Target vs. Compound C : Compound C replaces the sulfonamide with an ether linkage and introduces a secondary amine. The thiophen-3-yl group (vs. thiophen-2-yl in the target) alters electronic distribution and steric bulk .

Spectroscopic and Physicochemical Properties

Comparative spectroscopic data from analogous compounds highlight trends:

Insights:

Computational and Crystallographic Insights

DFT studies on analogous systems suggest that inclusion of exact-exchange terms improves thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . For the target compound, such methods could predict its stability, frontier molecular orbitals, and non-covalent interactions.

Crystallographic tools like SHELXL and ORTEP-3 have resolved structures of related sulfonamides, revealing preferential sulfonamide group geometry (e.g., S–N bond lengths ~1.63 Å) and torsional angles influenced by substituents .

Biological Activity

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound with significant biological activity, particularly as a selective antagonist of the κ-opioid receptor (KOR). This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

- Tetrahydropyran : A cyclic ether that contributes to the compound's stability.

- Thiophene : A five-membered ring containing sulfur, known for its electronic properties.

- Naphthalene sulfonamide : A moiety that enhances the compound's biological activity.

Molecular Formula : C₁₆H₁₉N₃O₂S

Molecular Weight : 305.4 g/mol

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide primarily acts as a selective KOR antagonist . The KOR is involved in various physiological processes, including pain modulation and mood regulation. By blocking KOR, this compound can lead to increased neurotransmitter release, which may have implications for analgesia and mood enhancement.

Biochemical Pathways

The antagonistic action on KOR influences the opioid signaling pathway, which is crucial for pain management strategies. This modulation can lead to significant therapeutic effects in conditions like chronic pain and depression.

In Vitro and In Vivo Studies

Research indicates that N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide exhibits promising pharmacokinetic properties:

- Absorption : Demonstrates good bioavailability.

- Distribution : Efficient distribution throughout tissues.

- Metabolism : Undergoes metabolic processes that enhance its efficacy.

- Excretion : Primarily eliminated via renal pathways.

In animal models, oral administration has shown potent efficacy in antagonizing KOR agonist-induced effects, such as prolactin secretion and tail-flick analgesia.

Antimicrobial Activity

Studies have explored the antimicrobial properties of similar sulfonamide compounds. For instance:

| Compound | Activity Type | Result |

|---|---|---|

| Naphthalene sulfonamide derivatives | Antibacterial | Effective against Gram-positive bacteria |

| Thiophene derivatives | Antifungal | Displayed significant antifungal activity |

These findings suggest that N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide may also possess antimicrobial properties due to its structural similarities with active compounds.

Structure Activity Relationship (SAR)

Research into SAR has indicated that modifications in the naphthalene or thiophene rings can significantly influence biological activity. For example:

- Substituents on the thiophene ring enhance binding affinity to KOR.

- The presence of electron-donating groups increases cytotoxicity against cancer cell lines.

Q & A

Basic: What are the key synthetic routes for N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step protocols:

Coupling Reactions : A thiophene derivative is coupled with a tetrahydropyran intermediate via nucleophilic substitution or Grignard reactions. Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., pyridinium p-toluenesulfonate) are critical for regioselectivity .

Sulfonamide Formation : Naphthalene-1-sulfonyl chloride reacts with the amine group of the coupled intermediate. Temperature control (0–5°C) minimizes side reactions like hydrolysis .

Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures purity (>95%). Variations in reaction time or solvent polarity can alter yields by 10–15% .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), tetrahydropyran (δ 3.5–4.0 ppm), and naphthalene sulfonamide (δ 7.8–8.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- FT-IR : Confirm sulfonamide (SO₂ asym/sym stretch at 1350–1150 cm⁻¹) and C–S bonds (thiophene, 700–600 cm⁻¹) .

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced: How can density-functional theory (DFT) be applied to study the electronic properties of this sulfonamide derivative?

Methodological Answer:

- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance accuracy and computational cost .

- Basis Sets : Apply 6-31G(d,p) for geometry optimization and 6-311++G(3df,2pd) for electronic properties (e.g., HOMO-LUMO gaps, dipole moments) .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO) and predict solubility .

Advanced: What challenges arise in resolving crystallographic data for this compound, and how can SHELXL software address them?

Methodological Answer:

- Disorder in Crystal Lattices : The thiophene and tetrahydropyran moieties may exhibit rotational disorder. Use PART and SUMP instructions in SHELXL to refine occupancy ratios .

- Hydrogen Bonding Networks : Analyze O—H⋯N/S interactions using WinGX for packing diagrams. SHELXL’s AFIX constraints stabilize hydrogen atom positions .

- Twinned Data : Apply TWIN/BASF commands to deconvolute overlapping reflections in low-symmetry space groups (e.g., P2₁/c) .

Advanced: How can researchers analyze contradictory biological activity data from different synthetic batches?

Methodological Answer:

- Batch Comparison : Perform LC-MS to identify impurities (e.g., unreacted sulfonyl chloride or byproducts) that may antagonize biological targets .

- Dose-Response Curves : Use Hill slope analysis to assess whether impurities alter EC₅₀ values in cell-based assays .

- Computational Docking : Compare binding poses of the pure compound vs. impurities in AutoDock Vina to explain activity discrepancies .

Advanced: What in vitro models are suitable for preliminary toxicological assessment of this compound?

Methodological Answer:

- Hepatotoxicity : Use HepG2 cells for MTT assays to measure mitochondrial dysfunction. Compare IC₅₀ values against naphthalene derivatives (known hepatotoxins) .

- CYP Inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates in human liver microsomes .

- Ames Test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains with S9 metabolic activation .

Advanced: What strategies optimize the compound’s binding affinity through substituent modifications?

Methodological Answer:

- Thiophene Substitutions : Introduce electron-withdrawing groups (e.g., -Cl) at the 5-position to enhance π-π stacking with aromatic residues .

- Tetrahydropyran Conformation : Lock the ring in a chair conformation via methyl substituents to improve hydrophobic interactions .

- Sulfonamide Bioisosteres : Replace the sulfonamide with a phosphonamide group to modulate pKa and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.